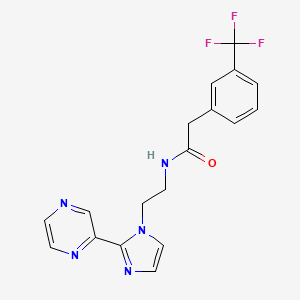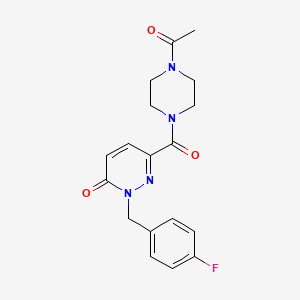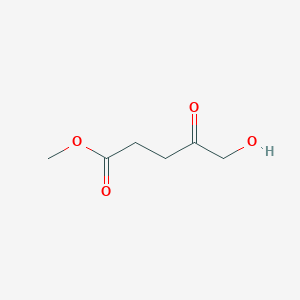![molecular formula C24H31N3O5S3 B2831476 (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683238-03-1](/img/structure/B2831476.png)
(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H31N3O5S3 and its molecular weight is 537.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, including studies on compounds with similar structures to the one of interest, have demonstrated significant electrophysiological activity, highlighting their potential as class III electrophysiological agents. These compounds have shown potency in vitro, comparable to known selective class III agents, indicating the potential viability of the sulfamoyl and methylsulfonyl groups for producing significant cardiac electrophysiological effects (Morgan et al., 1990).
Anticonvulsant Properties
Zonisamide, a synthetic 1,2-benzisoxazole-3-methanesulfonamide, is noted for its anticonvulsant properties. Although not the exact compound , zonisamide shares structural similarities, particularly in the sulfonamide moiety. It operates through a dual mechanism, affecting voltage-sensitive sodium and T-type calcium channels, without significant impact on L-type calcium currents. This dual action may explain its efficacy in patients resistant to other antiepileptic drugs (AEDs), providing insights into the therapeutic potential of related sulfonamide derivatives (Leppik, 2004).
Anticancer Activity
Compounds featuring the sulfonamide moiety, similar to the target compound, have been explored for their anticancer activities. Derivatives such as indapamide have been synthesized to exhibit pro-apoptotic effects on cancer cell lines, indicating the potential utility of sulfonamide derivatives in cancer therapy. This suggests a broad application of sulfonamide-containing compounds in the development of novel anticancer agents (Yılmaz et al., 2015).
Carbonic Anhydrase Inhibition
Research on sulfonamide derivatives has also highlighted their role as inhibitors of carbonic anhydrases, enzymes critical in various physiological processes. Novel small molecules featuring a sulfonamide moiety have been developed to inhibit carbonic anhydrase isoforms, demonstrating significant selectivity and potency. This inhibitory activity is crucial for exploring therapeutic applications in conditions like glaucoma, edema, and certain types of cancer, further emphasizing the pharmaceutical importance of sulfonamide derivatives (Alkhaldi et al., 2020).
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S3/c1-16(2)14-27(15-17(3)4)35(31,32)19-9-7-18(8-10-19)23(28)25-24-26(5)21-12-11-20(34(6,29)30)13-22(21)33-24/h7-13,16-17H,14-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANJKYHRQWLMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate](/img/structure/B2831404.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide](/img/structure/B2831405.png)
![6-Cyclopropyl-2-{[1-(4-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2831407.png)

![2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2831410.png)
![Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B2831411.png)
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2831414.png)

![3-isopentyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2831416.png)
